molecular formula C12H16FN3O B7868736 (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone

(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B7868736
M. Wt: 237.27 g/mol
InChI Key: NRMHMZCGQFWWFL-UHFFFAOYSA-N
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Description

(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a piperazine ring, which is further substituted with an amino group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

  • Starting Materials: : The synthesis begins with 4-fluoroaniline and 4-methylpiperazine as the starting materials.

  • Condensation Reaction: : These materials undergo a condensation reaction in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the target compound.

  • Purification: : The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are typically used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It is used in the study of biological systems and interactions with various biomolecules.

  • Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: : It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can be compared with other similar compounds, such as:

  • 4-Amino-3-fluorophenylpiperazine: : Similar structure but lacks the methyl group on the piperazine ring.

  • 4-Methylpiperazine-1-carboxylic acid: : Similar piperazine ring but different substituents on the phenyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

(4-amino-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-11(14)10(13)8-9/h2-3,8H,4-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMHMZCGQFWWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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